N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Overview
Description
5-Fluoro ADBICA: is a synthetic cannabinoid that has recently been identified in herbal blends. It is a derivative of ADBICA, featuring a fluorine atom added to the terminal carbon of the pentyl group . Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by interacting with the cannabinoid receptors CB1 and CB2 in the human endocannabinoid system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro ADBICA involves the introduction of a fluorine atom to the terminal carbon of the pentyl group in ADBICA. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pentyl chain.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the indole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of 5-fluoro ADBICA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro ADBICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: 5-Fluoro ADBICA is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: In biological research, 5-fluoro ADBICA is studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways .
Medicine: While not approved for medical use, 5-fluoro ADBICA is investigated for its potential therapeutic applications, including pain management and anti-inflammatory effects .
Industry: The compound is used in the development of new synthetic cannabinoids and related products for research purposes .
Mechanism of Action
5-Fluoro ADBICA exerts its effects by acting as a potent agonist at the CB1 and CB2 receptors in the human endocannabinoid system. These receptors are primarily found in the central and peripheral nervous systems, as well as in the immune system . The binding of 5-fluoro ADBICA to these receptors leads to the activation of various signaling pathways, resulting in psychoactive and physiological effects similar to those of THC .
Comparison with Similar Compounds
5-Fluoro ADB-PINACA: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
ADBICA: The parent compound of 5-fluoro ADBICA, lacking the fluorine atom on the pentyl chain.
5-Fluoro AB-PINACA: A related compound with a different indole core structure.
Uniqueness: 5-Fluoro ADBICA is unique due to the presence of the fluorine atom on the terminal carbon of the pentyl group, which enhances its binding affinity and potency at the cannabinoid receptors compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZSOCZDFSHNCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130575 | |
Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1863065-82-0 | |
Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1863065-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-ADBICA, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863065820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUORO-ADBICA, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYH3QOU6FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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